molecular formula C18H21NO B2947388 2,4,6-trimethyl-N-phenethylbenzamide CAS No. 303122-42-1

2,4,6-trimethyl-N-phenethylbenzamide

Cat. No.: B2947388
CAS No.: 303122-42-1
M. Wt: 267.372
InChI Key: LFZLJENQAOZXLA-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-phenethylbenzamide is an organic compound with the molecular formula C17H19NO It is characterized by the presence of three methyl groups attached to a benzene ring and a phenethyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-phenethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid.

    Reduction: Formation of 2,4,6-trimethyl-N-phenethylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2,4,6-trimethyl-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-phenethylbenzamide involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to receptors or enzymes, while the trimethyl-substituted benzene ring can influence the compound’s electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-N-phenylbenzamide: Similar structure but with a phenyl group instead of a phenethyl group.

    2,4,6-trimethylbenzoic acid: Lacks the amide and phenethyl groups.

    2,4,6-trimethyl-N,N-diphenylbenzamide: Contains two phenyl groups attached to the nitrogen atom.

Uniqueness

2,4,6-trimethyl-N-phenethylbenzamide is unique due to the presence of the phenethyl group, which can impart distinct biological and chemical properties compared to its analogs. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-11-14(2)17(15(3)12-13)18(20)19-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLJENQAOZXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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